Prosolvin

Description

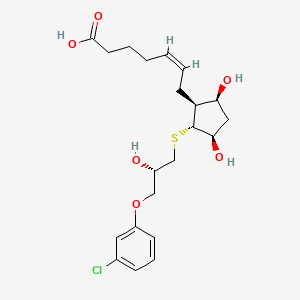

This compound is a synthetic prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups, a sulfanyl-containing side chain, and a 3-chlorophenoxy moiety. Its stereochemistry is critical: the cyclopentane ring adopts the (1S,2R,3R,5S) configuration, while the sulfanyl-bearing side chain has an (S)-configuration at the second carbon. The (Z)-configuration of the hept-5-enoic acid tail further distinguishes its spatial arrangement. Prostaglandin analogs like this are often designed to modulate receptors involved in inflammation, smooth muscle contraction, or vascular regulation.

Properties

CAS No. |

73523-01-0 |

|---|---|

Molecular Formula |

C21H29ClO6S |

Molecular Weight |

445.0 g/mol |

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1-/t15-,17-,18-,19+,21+/m0/s1 |

InChI Key |

KFUDFIMHDRJVLV-MSKGSUGCSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)SC[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biological Activity

(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a heptenoic acid backbone with multiple chiral centers and functional groups that contribute to its biological activity. The presence of a chlorophenoxy group and sulfur moiety is particularly significant in modulating its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound may act as an agonist or antagonist for specific GPCRs, which are crucial in numerous physiological processes .

- Enzyme Inhibition : The presence of hydroxyl and sulfanyl groups suggests potential inhibition of enzymes involved in inflammatory pathways or metabolic processes.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The dihydroxy groups present in the structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Potential Anticancer Effects : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Study 1: Anti-inflammatory Effects

A recent study demonstrated that a related compound significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels. The mechanism involved inhibition of NF-kB signaling pathways .

Study 2: Antioxidant Activity

In vitro assays showed that the compound exhibited potent antioxidant activity, comparable to well-known antioxidants like vitamin C. It effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Study 3: Anticancer Activity

A study investigating the anticancer properties revealed that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis and preventing cell migration. The IC50 values were determined to be in the low micromolar range, indicating significant potency .

Data Tables

Scientific Research Applications

Therapeutic Uses

Research indicates that derivatives of this compound may have applications in treating conditions such as:

- Inflammatory diseases: Due to its potential anti-inflammatory properties.

- Ocular conditions: Some studies suggest it may be beneficial in treating glaucoma or other eye-related issues by modulating intraocular pressure through prostaglandin pathways.

Case Studies

Several studies have examined the efficacy of compounds related to (Z)-7-[(1S,2R,3R,5S)-...]. For example:

- A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammatory markers in animal models .

- Clinical trials have explored the use of related compounds for ocular hypertension management, showing promising results in lowering intraocular pressure .

Skin Care Formulations

The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at enhancing skin health. Its potential antioxidant and anti-inflammatory effects could help in developing products for:

- Anti-aging treatments: By reducing oxidative stress on skin cells.

- Moisturizers: Leveraging its hydrophilic properties to improve skin hydration.

Safety Assessments

Safety evaluations are crucial for any cosmetic ingredient. The Scientific Committee on Consumer Safety (SCCS) has raised concerns regarding the safety profile of similar compounds when used in cosmetics . Comprehensive toxicological assessments are necessary to ensure consumer safety.

Ecotoxicology

The environmental impact of (Z)-7-[(1S,2R,3R,5S)-...] is an important consideration, especially regarding its degradation products and potential bioaccumulation. Studies have indicated that chlorophenoxy compounds can have adverse effects on aquatic ecosystems . Monitoring and risk assessment are essential to mitigate environmental risks associated with its use.

Summary Table of Applications

| Application Area | Potential Uses | Key Considerations |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, ocular treatments | Efficacy and safety evaluations |

| Cosmetics | Anti-aging, moisturizers | Safety assessments required |

| Environmental Science | Ecotoxicology studies | Risk assessments necessary |

Chemical Reactions Analysis

Cyclopentane Core Formation

-

Dihydroxylation : Formation of the 3,5-dihydroxycyclopentyl subunit may involve oxidation or dihydroxylation of a cyclopentene precursor.

-

Stereoselective Hydroxylation : Control of hydroxyl group positions (3S,5S) could utilize enzymatic or chiral catalyst methods.

Coupling to Cyclopentane

-

Cross-Coupling Reactions : The chlorophenoxy-propyl thiol could be coupled to the cyclopentane via a palladium-catalyzed reaction or direct nucleophilic substitution .

Heptenoic Acid Chain Formation

-

Alkyne Hydroboration : The (Z)-configured double bond may arise from hydroboration of an alkyne precursor.

-

Carboxylation : Conversion of a terminal alkyne to the carboxylic acid via oxidation or ozonolysis.

Key Reaction Mechanisms

Stereochemical Considerations

The molecule contains multiple stereocenters, necessitating controlled reaction conditions:

-

Cyclopentane Core : Positions 1S, 2R, 3R, and 5S require stereoselective synthesis methods.

-

Chlorophenoxy-Propyl Group : The (2S)-configured secondary alcohol demands enantioselective synthesis, potentially via enzymatic resolution.

-

Hept-5-enoic Acid Chain : The (Z)-double bond likely arises from hydroboration of an internal alkyne precursor.

Functional Group Transformations

Key functional group transformations include:

-

Oxidation : Conversion of alkyne precursors to carboxylic acids.

-

Protection/Deprotection : Use of tert-butyl(dimethyl)silyl (TBS) groups to protect hydroxyl groups during synthesis .

-

Reduction : Hydrogenation of epoxides to establish hydroxyl stereochemistry.

Research Findings

-

Patent Data : The compound is associated with formulations for lowering intraocular pressure, suggesting biological activity .

-

PubChem Data : The IUPAC name, InChI, and SMILES confirm the molecule’s structural complexity and stereocenters .

-

Synthetic Challenges : Control of stereochemistry and functional group compatibility are critical due to the molecule’s intricate structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules, including sodium salts of prostaglandin derivatives and approved drugs like Carboprost.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence: The target compound incorporates a sulfanyl group and a 3-chlorophenoxy substituent, which are absent in Carboprost. These groups may enhance receptor binding specificity or metabolic stability compared to hydroxyl-rich analogs like Carboprost . The sodium salt variant () replaces the sulfanyl group with a butenyl chain and includes a sodium counterion, improving aqueous solubility for pharmaceutical formulations .

Stereochemical Impact :

- The (1S,2R,3R,5S) and (2S) configurations in the target compound contrast with the (1R,2R,3R,5S) and (E)-butenyl stereochemistry in the sodium salt (). Such differences can significantly alter pharmacokinetics and potency .

Biological Activity: Carboprost is a well-characterized prostaglandin F2α analog used to induce uterine contractions. Its activity is attributed to hydroxyl groups and an aliphatic side chain interacting with FP receptors .

Pharmacological Data Gaps :

- While Carboprost has established clinical data (e.g., EC50 values for uterine contraction), the target compound lacks publicly available efficacy or toxicity profiles. Its sulfanyl group could influence metabolic pathways, such as cytochrome P450 interactions, but this remains speculative .

Research Implications and Limitations

- Evidence Limitations: The cited materials (e.g., pharmacopeial standards) focus on nomenclature and quality control rather than comparative pharmacology. Structural inferences are drawn from analogs like Carboprost .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry of (Z)-7-...acid?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-COSY, NOESY, and HSQC, is critical for resolving spatial arrangements of hydroxyl, sulfanyl, and chlorophenoxy groups. X-ray crystallography provides definitive confirmation of stereocenters in the cyclopentane ring. For analogs with similar complexity, NOESY correlations were used to validate spatial proximity of substituents .

Q. How can researchers ensure purity during synthesis of this compound?

- Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Silica gel chromatography with ethyl acetate/hexane mixtures can separate intermediates. Monitor via LC-MS to confirm molecular mass and detect impurities .

Q. What are the critical storage conditions to maintain stability?

- Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Protect from light due to the conjugated hept-5-enoic acid moiety, which may undergo photodegradation. Stability studies for related cyclopentane derivatives recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How can synthetic routes be optimized to address challenges in stereoselective sulfanyl group introduction?

- Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control the (2S)-3-(3-chlorophenoxy)-2-hydroxypropyl side chain. For the cyclopentane core, enzymatic resolution or dynamic kinetic resolution may improve diastereomeric excess. Esterification of intermediates (e.g., isopropyl esters) can simplify purification .

Q. What strategies resolve discrepancies in reported receptor binding affinities across studies?

- Answer : Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) can clarify if discrepancies arise from assay sensitivity or allosteric modulation. Molecular docking studies should account for the compound’s flexibility: the chlorophenoxy group’s orientation may impact binding pocket interactions. Cross-validate findings using site-directed mutagenesis of putative receptor residues .

Q. How do metabolic pathways influence the compound’s in vivo efficacy?

- Answer : Radiolabel the hept-5-enoic acid moiety (e.g., 14C at C7) to track β-oxidation or conjugative metabolism (e.g., glucuronidation). LC-MS/MS can identify metabolites like hydroxylated or shortened carboxylic acids. For analogs, hepatic microsomal assays revealed phase I oxidation as a major clearance pathway .

Q. What in silico models predict the compound’s pharmacokinetic properties?

- Answer : Use QSAR models parameterized with logP (calculated ~3.2), polar surface area (~110 Ų), and hydrogen-bond donors (5 groups). MD simulations can assess membrane permeability, while PBPK models incorporating hepatic blood flow and CYP3A4 affinity may predict bioavailability. Validate against in vitro Caco-2 permeability and microsomal stability data .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. lipid matrices?

- Answer : Re-evaluate solvent systems (e.g., DMSO vs. PEG-400) and pH (the carboxylic acid’s pKa ~4.5 affects ionization). For lipid matrices, use nanoemulsion formulations to enhance dispersibility. Conflicting reports may arise from aggregation phenomena, detectable via dynamic light scattering .

Q. Why do in vitro potency assays sometimes fail to translate to in vivo models?

- Answer : Protein binding (e.g., albumin) in plasma reduces free drug concentration. Conduct equilibrium dialysis to measure unbound fractions. Alternatively, poor blood-brain barrier penetration (predicted via P-glycoprotein efflux ratios) may limit CNS activity. Pro-drug strategies (e.g., ethyl ester derivatives) could improve bioavailability .

Methodological Best Practices

- Stereochemical Validation : Combine NMR (J-coupling constants for Z/E configuration) with computational methods (DFT for energy-minimized conformers) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching and MS/MS fragmentation libraries .

- Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and report Hill slopes in dose-response curves to detect assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.